REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:12]=[CH:11][C:6]2[C:7](=[O:10])[O:8][CH2:9][C:5]=2[C:4]=1[CH2:13][CH2:14][OH:15])=[CH2:2].C1C=C(Cl)C=C(C(OO)=[O:24])C=1>ClCCl>[OH:15][CH2:14][CH2:13][C:4]1[C:5]2[CH2:9][O:8][C:7](=[O:10])[C:6]=2[CH:11]=[CH:12][C:3]=1[CH:1]1[CH2:2][O:24]1
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=C(C2=C(C(OC2)=O)C=C1)CCO
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
hexanes EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing a stir bar
|
Type
|
CUSTOM
|
Details
|
The flask was placed in a cool bath of 0° C.
|
Type
|
WASH
|
Details
|
washed with NaHCO3, Na2S2O3, and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was then dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness, it
|
Type
|
ADDITION
|
Details
|
was then treated with AcOH (20 mL)
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
CUSTOM
|
Details
|
the resulting residue was absorbed onto silica gel
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCCC1=C(C=CC=2C(OCC21)=O)C2OC2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |